4,4,4-Trifluoro-3-oxobutanoic acid

Physical organic chemistry Keto‑enol tautomerism Fluorine effect

4,4,4-Trifluoro-3-oxobutanoic acid (CAS 400-36-2) is a fluorinated β‑keto acid characterized by a trifluoromethyl group adjacent to the β‑carbonyl. With molecular formula C₄H₃F₃O₃ and molecular weight 156.06 g/mol, it belongs to the class of polyfluorinated β‑dicarbonyl compounds.

Molecular Formula C4H3F3O3
Molecular Weight 156.06 g/mol
CAS No. 400-36-2
Cat. No. B1600637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-3-oxobutanoic acid
CAS400-36-2
Molecular FormulaC4H3F3O3
Molecular Weight156.06 g/mol
Structural Identifiers
SMILESC(C(=O)C(F)(F)F)C(=O)O
InChIInChI=1S/C4H3F3O3/c5-4(6,7)2(8)1-3(9)10/h1H2,(H,9,10)
InChIKeyLIQBKSIZAXKCPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4,4-Trifluoro-3-oxobutanoic Acid (CAS 400-36-2): Procurement-Grade Baseline for Fluorinated β‑Keto Acid Building Blocks


4,4,4-Trifluoro-3-oxobutanoic acid (CAS 400-36-2) is a fluorinated β‑keto acid characterized by a trifluoromethyl group adjacent to the β‑carbonyl [1]. With molecular formula C₄H₃F₃O₃ and molecular weight 156.06 g/mol, it belongs to the class of polyfluorinated β‑dicarbonyl compounds [1]. Unlike its non‑fluorinated parent acetoacetic acid or its common ester derivatives, this compound presents a unique acid‑enol equilibrium and enhanced electrophilicity due to the strong electron‑withdrawing effect of the CF₃ group [2].

Why 4,4,4-Trifluoro-3-oxobutanoic Acid Cannot Be Substituted with Non‑Fluorinated or Ester Analogs in Research and Industrial Sourcing


Generic substitution with non‑fluorinated β‑keto acids or common esters (e.g., ethyl 4,4,4‑trifluoroacetoacetate) fails because the trifluoromethyl group fundamentally alters the compound’s acid‑base equilibrium, enzymatic selectivity, and chemical reactivity [1]. The CF₃ group increases the acidity of both the carboxylic acid and enolic hydroxyl groups by 2‑3 orders of magnitude relative to unfluorinated acetoacetic acid, enabling reactions and binding interactions that are thermodynamically inaccessible with non‑fluorinated analogs [1]. Moreover, derivatives of 4,4,4‑trifluoro‑3‑oxobutanoic acid exhibit potent and selective carboxylesterase inhibition, whereas structurally identical non‑fluorinated compounds show no meaningful enzyme inhibition [2]. These quantitative differences preclude simple replacement.

Quantitative Differentiation Guide: How 4,4,4-Trifluoro-3-oxobutanoic Acid Outperforms Its Closest Analogs


Acid‑Base Equilibrium Shift: 100‑ to 1000‑Fold Increased Acidity Over Unfluorinated Acetoacetic Acid

Direct head‑to‑head measurement of acidity constants (pKa) demonstrates that 4,4,4‑trifluoro‑3‑oxobutanoic acid enol has a carboxylic acid group pKa of 1.85 and an enolic hydroxyl pKa of 9.95. In contrast, the parent unfluorinated acetoacetic acid enol has corresponding pKa values that are 2 and 3 orders of magnitude higher, respectively [1]. Additionally, the keto‑enol equilibrium constant (pKE) for the trifluorinated acid is 0.28, which is 100‑fold greater (2 orders of magnitude) than that of unfluorinated acetoacetic acid [1].

Physical organic chemistry Keto‑enol tautomerism Fluorine effect

Selective Carboxylesterase Inhibition: Trifluoromethyl-Containing Acids Are Potent Inhibitors While Non‑Fluorinated Analogs Are Inactive

In a comparative esterase profiling study, 2‑arylhydrazinylidene‑3‑oxo‑4,4,4‑trifluorobutanoic acids exhibited effective and selective inhibition of carboxylesterase (CES), without substantially inhibiting structurally related cholinesterases (AChE and BChE). In contrast, the corresponding non‑fluorinated 3‑oxobutanoic acid derivatives showed no significant CES inhibition [1]. The trifluoromethyl group is essential for this activity.

Medicinal chemistry Enzyme inhibition Fluorinated scaffolds

Boiling Point Differential: Higher Thermal Stability vs. Ethyl Ester Analog Enables Harsher Reaction Conditions

4,4,4‑Trifluoro‑3‑oxobutanoic acid exhibits a boiling point of approximately 189.6 °C at 760 mmHg . In comparison, its most common procurement alternative, ethyl 4,4,4‑trifluoroacetoacetate (CAS 372‑31‑6), boils at 129‑131 °C . This 59‑60 °C difference indicates greater thermal stability for the free acid, allowing its use in reactions requiring higher temperatures without solvent or reagent degradation.

Process chemistry Thermal stability Synthetic utility

Optimal Procurement and Research Applications for 4,4,4-Trifluoro-3-oxobutanoic Acid (CAS 400-36-2)


Synthesis of Selective Carboxylesterase (CES) Inhibitor Libraries

Utilize 4,4,4‑trifluoro‑3‑oxobutanoic acid as the core scaffold to generate 2‑arylhydrazinylidene derivatives. The trifluoromethyl group is essential for CES inhibition; non‑fluorinated analogs are inactive [1]. This application is directly supported by the enzyme inhibition evidence in Section 3.

Enolate‑Based C–C Bond Forming Reactions Requiring Highly Acidic β‑Keto Acids

Exploit the 100‑ to 1000‑fold increased acidity of the enol form (pKa 1.85 and 9.95) relative to unfluorinated acetoacetic acid to perform alkylations, Michael additions, or aldol condensations under milder basic conditions [2]. The enhanced enol content (pKE = 0.28) further facilitates these transformations.

High‑Temperature Organic Transformations Requiring Thermally Stable Fluorinated Intermediates

Select 4,4,4‑trifluoro‑3‑oxobutanoic acid over its ethyl ester for reactions above 130 °C. With a boiling point of ~190 °C, the free acid remains in the reaction mixture, whereas the ethyl ester (bp 129‑131 °C) would volatilize, reducing yield and compromising safety .

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